

# Chemo-enzymatic Synthesis of 1,11-Undecanedioic Acid: A Technical Guide

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An In-depth Examination of Biocatalytic and Chemical Strategies for the Production of a Key Industrial Dicarboxylic Acid

## Introduction

**1,11-Undecanedioic acid** is a dicarboxylic acid with significant industrial applications, serving as a monomer in the production of polyamides, polyesters, and as a component in lubricants, adhesives, and corrosion inhibitors.<sup>[1]</sup> Traditional chemical synthesis routes often rely on petrochemical feedstocks and can involve harsh reaction conditions. Chemo-enzymatic approaches, which combine the selectivity of biocatalysts with the efficiency of chemical transformations, offer a more sustainable and environmentally benign alternative. This technical guide provides a comprehensive overview of the core chemo-enzymatic strategies for the synthesis of **1,11-undecanedioic acid**, focusing on detailed experimental protocols, quantitative data, and process workflows. The two primary routes discussed are the multi-step conversion of ricinoleic acid and the direct microbial oxidation of undecanoic acid and its derivatives.

## I. Chemo-enzymatic Synthesis from Ricinoleic Acid

A prominent chemo-enzymatic route utilizes the renewable feedstock ricinoleic acid, the major fatty acid component of castor oil.<sup>[2]</sup> This multi-step process involves an initial enzymatic biotransformation to create a key intermediate, followed by chemical modifications to yield the final product, **1,11-undecanedioic acid**.<sup>[3][4][5]</sup>

## Workflow Overview

The overall transformation from ricinoleic acid to **1,11-undecanedioic acid** is a four-step process. The initial and most critical step is the enzymatic conversion of ricinoleic acid to (Z)-11-(heptanoyloxy)undec-9-enoic acid. This is followed by a chemical reduction of the carbon-carbon double bond, subsequent hydrolysis of the ester bond, and a final oxidation of the terminal hydroxyl group.



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**Figure 1:** Chemo-enzymatic synthesis of **1,11-undecanedioic acid** from ricinoleic acid.

## Experimental Protocols

This step employs recombinant *Escherichia coli* cells co-expressing an alcohol dehydrogenase (ADH) from *Micrococcus luteus* and a Baeyer-Villiger monooxygenase (BVMO) from *Pseudomonas putida* KT2440.[3][6] The ADH oxidizes the secondary alcohol group of ricinoleic acid to a ketone, which is then converted to an ester by the BVMO.

- Microorganism and Plasmids: *E. coli* BL21(DE3) is a commonly used host strain. The genes for the alcohol dehydrogenase and Baeyer-Villiger monooxygenase are typically cloned into compatible expression vectors.
- Culture Medium and Conditions:
  - Medium: Riesenberger medium is often employed for high-cell-density cultivation.[6]
  - Cultivation: Cells are typically grown at 20°C for 28.5 hours to an appropriate cell density. [6] The pH is maintained at 6.9.[6]
- Biotransformation Protocol:
  - Once the desired cell density is reached, the biotransformation is initiated.

- Ricinoleic acid, often from crude castor oil hydrolysates (containing approximately 82% ricinoleic acid), is added to the culture.[6]
- The reaction is carried out at 35°C for 2 hours.[6]
- Product Extraction:
  - After the reaction, the broth is centrifuged to remove the cells.
  - The supernatant is acidified, and the product, (Z)-11-(heptanoyloxy)undec-9-enoic acid, is extracted with an organic solvent such as ethyl acetate.

The unsaturated ester intermediate is then chemically treated to saturate the double bond and cleave the ester linkage.

- Reduction of the Double Bond:
  - The extracted (Z)-11-(heptanoyloxy)undec-9-enoic acid is dissolved in a suitable solvent like methanol.
  - A palladium on carbon (Pd/C) catalyst is added.
  - The mixture is subjected to hydrogenation with H<sub>2</sub> gas until the reaction is complete, yielding 11-(heptanoyloxy)undecanoic acid.
- Ester Hydrolysis:
  - The reduced ester is then hydrolyzed using a base, such as sodium hydroxide (NaOH), in an aqueous solution.
  - The reaction mixture is heated to facilitate the hydrolysis.
  - After cooling, the solution is acidified to precipitate the 11-hydroxyundecanoic acid and heptanoic acid.
  - The 11-hydroxyundecanoic acid can be purified by recrystallization.

The final step is the oxidation of the terminal alcohol group of 11-hydroxyundecanoic acid to a carboxylic acid.

- Jones Oxidation Protocol:[7][8][9][10]
  - Dissolve 11-hydroxyundecanoic acid in acetone.
  - Cool the solution in an ice bath.
  - Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) to the stirred solution.[7][8][9][10]
  - Monitor the reaction by thin-layer chromatography (TLC).
  - Once the reaction is complete, quench the excess oxidant with isopropanol.
  - The mixture is then worked up by adding water and extracting the **1,11-undecanedioic acid** with an organic solvent.
  - The crude product is purified by recrystallization.
- Alternative Oxidation Method (with Periodic Acid and Catalytic CrO<sub>3</sub>):[11]
  - A stock solution of periodic acid (H<sub>5</sub>IO<sub>6</sub>) and a catalytic amount of chromium trioxide (CrO<sub>3</sub>) is prepared in wet acetonitrile (75% CH<sub>3</sub>CN/water).[11]
  - 11-hydroxyundecanoic acid is dissolved in wet acetonitrile.[11]
  - The H<sub>5</sub>IO<sub>6</sub>/CrO<sub>3</sub> stock solution is added to the solution of 11-hydroxyundecanoic acid at 0-5°C over 30 minutes.[11]
  - The reaction mixture is aged at 0°C for 45 minutes.[11]
  - The reaction is quenched with an aqueous solution of Na<sub>2</sub>HPO<sub>4</sub>.[11]
  - The product is extracted with ethyl acetate, and the combined organic layers are washed and dried.[11]

- The final product is purified by recrystallization from ethyl acetate-hexane.[11]

## Quantitative Data

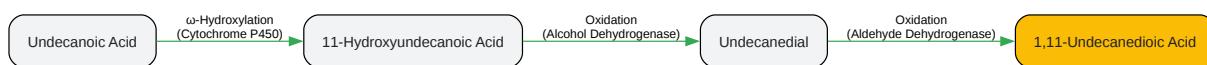
Parameter	Value	Reference
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Biotransformation		
Substrate	Ricinoleic Acid	[3][6]
Product of Biotransformation	(Z)-11-(heptanoyloxy)undec-9-enoic acid	[3]
Final Product Concentration	53 mM	[5]
Volumetric Productivity	6.6 mM h <sup>-1</sup>	[5]
Biotransformation Conversion Yield	84% (molar)	[5]
<hr/>		
Chemical Transformations		
Chemical Transformation Conversion Yield	65% (molar)	[5]
<hr/>		
Overall Process		
Overall Molar Yield	55%	[5]
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## II. Direct Biosynthesis from Undecanoic Acid and Derivatives

An alternative and more direct approach involves the microbial oxidation of undecanoic acid or related C11 feedstocks. This is typically achieved through the action of microorganisms that possess  $\omega$ -oxidation pathways.

## Workflow Overview

The core of this process is the enzymatic machinery that can hydroxylate the terminal methyl group of a fatty acid and subsequently oxidize it to a carboxylic acid. This is primarily accomplished by cytochrome P450 monooxygenases and alcohol/aldehyde dehydrogenases.

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**Figure 2:** Generalized  $\omega$ -oxidation pathway for the synthesis of 1,11-**undecanedioic acid**.

## Synthesis using *Candida tropicalis*

The yeast *Candida tropicalis* is known for its ability to produce long-chain dicarboxylic acids.

[12] Strains can be metabolically engineered to enhance the flux through the  $\omega$ -oxidation pathway by, for example, disrupting the  $\beta$ -oxidation pathway.[12]

- Experimental Protocol (General):
  - Strain and Inoculum Preparation: A suitable strain of *Candida tropicalis*, potentially a mutant with enhanced dicarboxylic acid production, is used.[13] A seed culture is prepared in a suitable medium (e.g., YEPD).[14]
  - Fermentation: The main fermentation is carried out in a bioreactor with a defined medium containing a carbon source for growth (e.g., glucose or sucrose), nitrogen source, and essential minerals.[13][14]
  - Substrate Feeding: Once the cells have reached a certain density, the undecanoic acid (or a derivative like its methyl ester) is fed to the culture. An optimized feeding strategy is crucial to avoid substrate toxicity.
  - Process Control: Key parameters such as pH, temperature, and dissolved oxygen are controlled throughout the fermentation.
  - Product Recovery: After fermentation, the biomass is separated, and the 1,11-**undecanedioic acid** is recovered from the broth, often by acidification and extraction or crystallization.
- Quantitative Data (for related dicarboxylic acids):

- While specific data for 1,11-**undecanedioic acid** is limited, studies on similar long-chain dicarboxylic acids have shown high product titers. For instance, a mutant of *Candida tropicalis* produced 1,13-tridecanedioic acid at a concentration of 153 g/L.[13] Another study on dodecanedioic acid production reached 66 g/L.[15]

## Synthesis using Recombinant *Escherichia coli*

*E. coli* can be engineered to express the necessary enzymes for  $\omega$ -oxidation, primarily cytochrome P450 monooxygenases and their redox partners.[16]

- Experimental Protocol (General):
  - Strain and Plasmid Construction: An *E. coli* strain is transformed with a plasmid containing the gene for a suitable cytochrome P450 monooxygenase that has activity on medium-chain fatty acids, along with genes for its redox partners (e.g., a reductase).
  - Culture and Induction: The recombinant *E. coli* is cultured in a suitable medium (e.g., LB or a defined medium).[16] Expression of the P450 system is induced, for example, with IPTG.[17]
  - Whole-Cell Biotransformation: After induction, the cells are harvested and resuspended in a buffer. Undecanoic acid is added as the substrate. The reaction is carried out under controlled temperature and agitation.
  - Product Analysis and Purification: The product, 11-hydroxyundecanoic acid, is the primary product of the P450 reaction. Further oxidation to the dicarboxylic acid would require the co-expression of appropriate alcohol and aldehyde dehydrogenases. The product is extracted from the reaction mixture and analyzed by methods such as GC-MS or HPLC.

## Conclusion

The chemo-enzymatic synthesis of 1,11-**undecanedioic acid** represents a promising and sustainable alternative to traditional chemical methods. The route starting from ricinoleic acid is well-documented, with established protocols for both the enzymatic and chemical steps, leading to good overall yields. Direct biosynthesis from undecanoic acid using microorganisms like *Candida tropicalis* or engineered *E. coli* offers a more streamlined approach, although further process optimization is needed to achieve high titers and productivity specifically for

**1,11-undecanedioic acid.** The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and optimize these synthetic strategies for the production of this valuable dicarboxylic acid.

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